3-Bromo-2-chloro-7-iodoquinoline
Description
BenchChem offers high-quality 3-Bromo-2-chloro-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOYMUZLITIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-01: An In-Depth Technical Guide to the Structure of 3-Bromo-2-chloro-7-iodoquinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Bromo-2-chloro-7-iodoquinoline, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. We will dissect the molecule's fundamental identity, including its nomenclature and core physicochemical properties. The guide delves into the structural elucidation through spectroscopic methodologies, explores plausible synthetic strategies, and discusses the profound impact of its specific halogenation pattern on chemical reactivity and potential as a versatile building block in drug discovery. The content herein is structured to deliver not just factual data but also field-proven insights into the causality behind its structural and chemical characteristics, grounded in authoritative references.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the quinoline scaffold is a privileged structure.[1] Comprising a benzene ring fused to a pyridine ring, quinoline and its derivatives are found in numerous natural products and synthetic drugs with a wide array of biological activities, including roles as HIV-1 integrase inhibitors.[1] The introduction of halogen atoms onto this scaffold dramatically influences its physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—thereby modulating its pharmacological profile and synthetic utility.[2] The specific tri-halogenation pattern of 3-Bromo-2-chloro-7-iodoquinoline creates a unique electronic and steric environment, making it a highly valuable, albeit complex, synthetic intermediate.
Core Molecular Identity
A precise understanding of a molecule begins with its unambiguous identification. This section details the fundamental descriptors of 3-Bromo-2-chloro-7-iodoquinoline.
IUPAC Nomenclature and CAS Registry
This nomenclature precisely defines the location of each substituent on the quinoline ring system, which is critical for database searching and regulatory documentation.
Molecular Formula and Physicochemical Properties
The foundational quantitative data for this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClIN | [3][5] |
| Molecular Weight | 368.40 g/mol (approx.) | [3][5] |
| Purity (Typical) | ≥97-98% | [3] |
| Physical Form | Solid (predicted) | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Structural Representation and Numbering
The structural integrity of 3-Bromo-2-chloro-7-iodoquinoline is defined by the specific connectivity of its atoms. The standard IUPAC numbering for the quinoline ring is essential for interpreting spectroscopic data and understanding reactivity.
Caption: IUPAC numbering of the 3-Bromo-2-chloro-7-iodoquinoline structure.
Spectroscopic Elucidation and Structural Verification
While the 2D diagram provides a blueprint, definitive structural proof relies on empirical spectroscopic data. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed for unambiguous characterization.
Predicted ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the known effects of substituents on aromatic systems, we can predict the key features of the ¹H and ¹³C NMR spectra.
-
¹H NMR: The spectrum would be characterized by four signals in the aromatic region (typically 7.0-9.0 ppm). The protons at positions 4, 5, 6, and 8 would each appear as distinct signals. The electron-withdrawing nature of the halogens and the nitrogen atom will cause a general downfield shift of all protons. The proton at C4 would likely be the most downfield singlet or narrow doublet. Protons at C5, C6, and C8 will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their neighboring protons.
-
¹³C NMR: The spectrum would show nine distinct signals for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative halogens (C2, C3, C7) and nitrogen (C2, C8a) would be significantly deshielded and appear at lower field. Specifically, C2, C3, and C7 would exhibit large shifts due to the direct attachment of chlorine, bromine, and iodine, respectively.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) would show a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The calculated monoisotopic mass is approximately 366.8 g/mol , but the most intense peak in the cluster will correspond to the combination of the most abundant isotopes. The measured mass would be used to confirm the molecular formula C₉H₄BrClIN.
-
Fragmentation Pattern: Fragmentation would likely involve the sequential loss of halogen atoms, with the C-I bond being the weakest and most likely to cleave first, followed by the C-Br and C-Cl bonds.
Synthesis and Chemical Reactivity
The synthesis of such a polyhalogenated heterocycle requires a strategic, multi-step approach that carefully controls the regioselectivity of each halogenation step.
Plausible Synthetic Strategy
A logical retrosynthetic approach would involve the construction of a substituted quinoline core followed by sequential, regioselective halogenation. Established methods like the Gould-Jacobs reaction could be used to form a 7-iodo-4-hydroxyquinoline intermediate, which can then be converted to the 4-chloro derivative before final bromination.[6]
Caption: A plausible synthetic workflow for 3-Bromo-2-chloro-7-iodoquinoline.
Key Reaction Protocol: Regioselective Bromination
This protocol outlines a general method for the regioselective bromination of an activated quinoline precursor.
Protocol: Electrophilic Bromination of a 2-Chloro-7-iodoquinolin-4-ol Intermediate
-
Dissolution: Dissolve the 2-chloro-7-iodoquinolin-4-ol substrate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), to the solution at room temperature. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-Bromo-2-chloro-7-iodoquinoline.
Causality: The choice of NBS as the brominating agent is crucial for achieving high regioselectivity. The existing substituents on the quinoline ring direct the electrophilic attack. The hydroxyl group at C4 (or its tautomeric keto form) strongly activates the ring, and the C3 position is sterically accessible and electronically favored for electrophilic substitution.
Structure-Reactivity Relationships
The three distinct halogen atoms impart a unique reactivity profile, making this molecule a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[7]
-
C7-Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[8] This allows for the selective introduction of aryl, alkynyl, or vinyl groups at the 7-position.
-
C3-Bromine: The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity allows for sequential, site-selective functionalization.
-
C2-Chlorine: The carbon-chlorine bond is the least reactive of the three C-X bonds in typical palladium-catalyzed reactions. However, it is susceptible to nucleophilic aromatic substitution (SₙAr), especially given the electron-withdrawing nature of the quinoline nitrogen. It can also be targeted with specialized catalyst systems.
This hierarchy of reactivity (I > Br > Cl) is a cornerstone of modern synthetic strategy, enabling the programmed construction of highly complex molecules from a single, versatile building block.
Applications in Research and Drug Development
The 3-Bromo-2-chloro-7-iodoquinoline structure is not an end-product but a sophisticated synthetic intermediate. Its value lies in its potential for elaboration into a diverse library of novel compounds for biological screening.
-
Scaffold for Kinase Inhibitors: The quinoline core is a known scaffold for various kinase inhibitors. The three halogenated positions serve as handles to introduce functionalities that can target specific binding pockets within an enzyme's active site.
-
Building Block for Complex Heterocycles: Through sequential cross-coupling reactions, the molecule can be used to construct elaborate polycyclic and extended π-systems for applications in materials science and medicinal chemistry.[9]
-
Probes for Chemical Biology: By attaching fluorescent tags or affinity labels via the reactive iodine or bromine positions, derivatives of this molecule can be synthesized to serve as probes for studying biological systems.
Conclusion
The structure of 3-Bromo-2-chloro-7-iodoquinoline is a testament to the strategic complexity achievable in modern organic synthesis. Its identity is confirmed through a combination of nomenclature and spectroscopic analysis. The molecule's true value is realized in its synthetic potential, where the differential reactivity of its three distinct carbon-halogen bonds provides a powerful platform for the selective and sequential introduction of diverse functional groups. For researchers in drug development, this compound represents a highly versatile scaffold, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
References
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Lead Sciences. 3-Bromo-2-chloro-7-iodoquinoline. Available from: [Link]
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PubChem. 3-Bromo-5-chloro-2-iodobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available from: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
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Reddy, R. P., & Kumar, A. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available from: [Link]
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Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
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Wang, F., & Stahl, S. S. (2020). Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry. Available from: [Link]
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Banwell, M. G. et al. (2009). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Synthetic transformations of iodo‐compounds through cross‐coupling reactions. Available from: [Link]
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Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available from: [Link]
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Mphahlele, M. J., & Lesenyeho, L. G. (2013). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available from: [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
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Ghorai, M. K. et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available from: [Link]
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Garcı́a-Rocı́o, M. et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Molecules. Available from: [Link]
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Shanahan, R. M. et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry. Available from: [Link]
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Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic & Biomolecular Chemistry. Available from: [Link]
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Asati, V. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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PubChem. 8-Bromo-3-iodo-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1-Bromo-3-chloro-2-iodobenzene. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to 3-Bromo-2-chloro-7-iodoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-7-iodoquinoline is a polysubstituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a common motif in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of three distinct halogen substituents (bromine, chlorine, and iodine) on the quinoline core of this particular molecule offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and potential drug candidates.[3]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Bromo-2-chloro-7-iodoquinoline, along with detailed discussions on its synthesis, reactivity, and characterization.
Physicochemical Properties
The physicochemical properties of 3-Bromo-2-chloro-7-iodoquinoline are crucial for its handling, storage, and application in chemical synthesis. While some properties are readily available, others are predicted based on the analysis of similar halogenated quinolines.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClIN | [4] |
| Molecular Weight | 368.40 g/mol | [4][5] |
| CAS Number | 2086768-49-0 | [4][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available (predicted to be a high melting solid) | - |
| Boiling Point | Not available (predicted to be > 300 °C at atmospheric pressure) | - |
| Solubility | Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |
| Purity | Typically >97% (as supplied by commercial vendors) | [4] |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [4] |
Structure:
Caption: A generalized workflow for the synthesis of polysubstituted quinolines.
Representative Experimental Protocol (General Method for Combes Quinoline Synthesis):
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 3-Bromo-2-chloro-7-iodoquinoline.
-
Reaction Setup: To a solution of the polyhalogenated aniline (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent like diphenyl ether), add the β-diketone (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-250 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.
Chemical Reactivity and Potential Applications
The three different halogen atoms on the quinoline ring of 3-Bromo-2-chloro-7-iodoquinoline exhibit differential reactivity, which can be exploited for selective chemical transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for site-selective functionalization of the molecule.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling: The iodine at the 7-position is the most reactive site for Suzuki-Miyaura coupling with boronic acids, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. Under more forcing conditions, the bromine at the 3-position can also react.
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-I bond is the most susceptible to amination reactions, enabling the introduction of nitrogen-based nucleophiles.
-
Sonogashira Coupling: The iodo- and bromo-substituents can participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, being adjacent to the nitrogen atom, is activated towards nucleophilic aromatic substitution, particularly with strong nucleophiles.
Illustrative Reactivity Diagram:
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-chloro-7-iodoquinoline
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-2-chloro-7-iodoquinoline. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. As this is a specialized research chemical, detailed toxicological data is scarce; therefore, this guide is built upon a foundation of data from close structural analogs and established best practices for handling potent, biologically active halogenated heterocyclic compounds.
Compound Identification and Physicochemical Profile
3-Bromo-2-chloro-7-iodoquinoline is a polyhalogenated aromatic heterocycle. The presence of multiple halogen atoms (Bromine, Chlorine, Iodine) on a quinoline scaffold suggests significant biological activity and necessitates careful handling.[1][2][3] The quinoline core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are often investigated for various therapeutic properties, including antibacterial and enzyme inhibitory effects.[1][2] This inherent bioactivity underscores the need for stringent safety measures, as the compound is designed to interact with biological systems.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Chemical Name | 3-Bromo-2-chloro-7-iodoquinoline | N/A |
| CAS Number | 2086768-49-0 | [4] |
| Molecular Formula | C₉H₄BrClIN | [4][5] |
| Molecular Weight | 368.40 g/mol | [5] |
| Purity | Typically ≥97% | [4] |
| Appearance | No data available (likely a solid) | N/A |
| Storage Conditions | Store at 2-8°C, in a dark place under an inert atmosphere.[4][5] | N/A |
Note: Due to the lack of a published Safety Data Sheet (SDS) for 3-Bromo-2-chloro-7-iodoquinoline, the hazard assessment that follows is based on the official SDS for its close structural analog, 3-bromo-2-chloroquinoline. The addition of an iodine atom at the 7-position is not expected to decrease its hazard potential.
Hazard Identification and Risk Assessment
Based on the data for 3-bromo-2-chloroquinoline, this compound should be treated as hazardous.[6] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification (Based on 3-bromo-2-chloroquinoline)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[6] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |
Signal Word: WARNING [6]
Expert Analysis of Hazards:
-
Respiratory Irritation (H335): This is the most critical risk during the handling of the solid compound. Fine powders can easily become airborne during weighing or transfer. Inhalation can lead to irritation of the nose, throat, and lungs. All handling of the solid material must be performed within a certified chemical fume hood to prevent inhalation.[6][7]
-
Skin and Eye Irritation (H315 & H319): Direct contact with the compound can cause significant irritation.[6] The causality stems from the chemical's reactivity and potential to disrupt cellular membranes upon contact. This necessitates the use of robust personal protective equipment (PPE), including gloves and safety goggles, at all times.
-
Unknown Long-Term Effects: As a research chemical, there is no data on its long-term toxicological properties, such as carcinogenicity or mutagenicity. It is prudent to assume that the compound may have genotoxic potential, a concern with some halogenated aromatics, and to minimize exposure accordingly.[8]
Standard Operating Procedure: Safe Handling and Exposure Control
Adherence to a strict protocol is non-negotiable. The core principle is the containment of the chemical and the prevention of any direct contact or aerosol generation.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 3-Bromo-2-chloro-7-iodoquinoline, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood with a verified face velocity.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6][9] A face shield should be used in addition to goggles if there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (Nitrile is a common choice, but verify breakthrough times for halogenated compounds with the glove manufacturer). Double-gloving is recommended.
-
Lab Coat: A clean, buttoned lab coat must be worn.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: A respirator is typically not required if work is performed correctly within a fume hood.[9] If irritation is experienced or if there's a risk of exposure outside of a hood, a full-face respirator with appropriate cartridges should be used.[6][9]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before retrieving the chemical.
-
Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from its 2-8°C storage location.[4] Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.
-
Weighing & Transfer: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could create dust.
-
Reconstitution: If preparing a solution, add the solvent to the solid in the vial slowly to avoid splashing. Cap the vial securely before mixing.
-
Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent-soaked towel, followed by a soap and water wash.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste bag.[6]
Caption: Standard workflow for safely handling 3-Bromo-2-chloro-7-iodoquinoline.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Accidental Release Measures
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate & Contain: Ensure the release is contained within a fume hood if possible. Close the sash.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Clean-up: For a solid spill, gently cover with an inert absorbent material (like vermiculite or sand). Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[7] Do not use water.
-
Decontaminate: Clean the spill area thoroughly as described in the handling protocol.
Caption: Decision tree for responding to an accidental spill.
Storage, Stability, and Disposal
Storage
Proper storage is essential for both safety and compound integrity.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The supplier recommendation of 2-8°C in a dark place under an inert atmosphere should be followed for long-term storage.[4][5]
-
Security: The storage location should be locked and accessible only to authorized personnel.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or the environment.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
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- Echemi. (n.d.). 3-BROMO-2-CHLOROQUINOLINE Safety Data Sheets.
- Echemi. (n.d.). 3-Bromo-7-chloroquinoline Safety Data Sheets.
- Lead Sciences. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline.
- Amadis Chemical. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline, 2086768-49-0.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. (n.d.). ACS Omega.
- Melander, R. J., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry.
- Garrison, A. T., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm.
- Li, A. P., et al. (2016). Genotoxicity of 2-Bromo-3'-chloropropiophenone. ResearchGate.
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Methodological & Application
Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline via Sequential Suzuki Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Tri-Halogenated Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The strategic introduction of diverse substituents onto the quinoline ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[3] 3-Bromo-2-chloro-7-iodoquinoline represents a uniquely versatile building block, offering three distinct points for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction to selectively functionalize the 3-bromo-2-chloro-7-iodoquinoline core. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), a stepwise and controlled synthesis of complex, multi-substituted quinoline derivatives can be achieved.[4]
The protocols detailed herein are built upon the foundational principles of palladium-catalyzed cross-coupling chemistry and are supported by established trends in the selective functionalization of polyhalogenated heterocycles.[5][6]
The Mechanistic Underpinning of Selectivity in Suzuki Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond of the haloquinoline. This is typically the rate-determining step of the reaction, and its facility is highly dependent on the nature of the halogen.[4][6] The bond dissociation energy of C-X bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the reverse order: C-I > C-Br > C-Cl.[4] This reactivity difference is the primary lever for achieving selectivity in polyhalogenated systems.
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by the presence of a base, which activates the organoboron species.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active palladium(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Stepwise Functionalization Workflow
The differential reactivity of the three halogen atoms in 3-bromo-2-chloro-7-iodoquinoline allows for a logical, three-step functionalization strategy. This approach enables the precise installation of three different aryl or vinyl groups onto the quinoline scaffold.
Caption: Stepwise functionalization of 3-bromo-2-chloro-7-iodoquinoline.
Protocol 1: Selective Suzuki Coupling at the C7-Iodo Position
The C-I bond is the most labile of the three carbon-halogen bonds, making it the preferred site for the initial Suzuki coupling under mild conditions. The key is to use a catalyst system that is active enough for the C-I bond but does not significantly engage the C-Br or C-Cl bonds at lower temperatures.
Rationale for Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available Pd(0) source that is highly effective for the coupling of aryl iodides. Its relatively lower reactivity compared to more specialized ligand systems helps to ensure selectivity for the C-I bond over the C-Br bond at moderate temperatures.
-
Base: A mild aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is sufficient to promote transmetalation without inducing unwanted side reactions.[7]
-
Solvent: A mixture of an organic solvent such as 1,4-dioxane or toluene with water is standard for Suzuki reactions, ensuring solubility of both the organic and inorganic reagents.[7]
-
Temperature: A moderate temperature (e.g., 80-90 °C) provides enough thermal energy to drive the reaction at the C-I bond to completion in a reasonable timeframe while minimizing the risk of activating the more stable C-Br bond.
Experimental Protocol: C7-Arylation
-
To a flame-dried Schlenk flask, add 3-bromo-2-chloro-7-iodoquinoline (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo-2-chloro-7-arylquinoline.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Boron Reagent | Arylboronic Acid / Ester (1.1-1.2 equiv.) |
| Base | Na₂CO₃ or K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 80-90 °C |
| Typical Yield | 85-95% |
Protocol 2: Selective Suzuki Coupling at the C3-Bromo Position
With the highly reactive C7-iodo position functionalized, the next target is the C3-bromo position. To achieve selectivity over the remaining C2-chloro position, a more active catalyst system and/or slightly more forcing conditions are required.
Rationale for Conditions:
-
Catalyst: A catalyst system comprising a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) is recommended.[9] These ligands promote the oxidative addition to the more challenging C-Br bond. Alternatively, a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be very effective for selective C-Br coupling.[5]
-
Base: A stronger base like potassium phosphate (K₃PO₄) can be beneficial in facilitating the transmetalation step for this less reactive coupling.[7]
-
Temperature: A higher reaction temperature (e.g., 100-110 °C) will be necessary to achieve a reasonable reaction rate for the C-Br bond activation.
Experimental Protocol: C3-Arylation
-
To a flame-dried Schlenk flask, add the 3-bromo-2-chloro-7-arylquinoline (from Protocol 1) (1.0 equiv.), the second desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03-0.05 equiv.).
-
Add a degassed solvent such as 1,4-dioxane or toluene. An aqueous component may or may not be necessary depending on the specific conditions.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3,7-diarylquinoline.
| Parameter | Recommended Condition |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) |
| Boron Reagent | Arylboronic Acid / Ester (1.2-1.5 equiv.) |
| Base | K₃PO₄ (3.0 equiv.) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 70-85% |
Protocol 3: Suzuki Coupling at the C2-Chloro Position
The C2-chloro position is the least reactive site on the quinoline core due to the strong C-Cl bond and the electron-withdrawing nature of the quinoline nitrogen. Coupling at this position requires a highly active catalyst system capable of activating aryl chlorides, often under more vigorous conditions.
Rationale for Conditions:
-
Catalyst: The coupling of aryl chlorides typically requires highly active, bulky, and electron-rich phosphine ligands. Biarylphosphine ligands developed by the Buchwald group, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are the state-of-the-art for this transformation.[3] These ligands create a highly electron-rich and sterically hindered palladium center that facilitates the challenging oxidative addition to the C-Cl bond.
-
Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.
-
Temperature: Elevated temperatures (≥ 110 °C) are generally required to drive the reaction to completion.
Experimental Protocol: C2-Arylation
-
To a flame-dried Schlenk flask or sealed tube, add the 2-chloro-3,7-diarylquinoline (from Protocol 2) (1.0 equiv.), the third desired arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Add the palladium source, e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.04 equiv.) and the phosphine ligand, e.g., SPhos (0.04-0.08 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a high-boiling, degassed solvent such as toluene or tert-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 110-120 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as previously described.
-
Purify the crude product by column chromatography on silica gel to yield the final 2,3,7-triarylquinoline.
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) + SPhos (4-8 mol%) |
| Boron Reagent | Arylboronic Acid / Ester (1.5-2.0 equiv.) |
| Base | K₃PO₄ (3.0 equiv.) |
| Solvent | Toluene or t-Amyl Alcohol |
| Temperature | 110-120 °C |
| Typical Yield | 50-75% |
Troubleshooting and Key Considerations
-
Low Yield/No Reaction:
-
Catalyst Inactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. The quinoline nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can often mitigate this issue.
-
Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines. Using a freshly opened bottle or a pinacol ester derivative can improve results.
-
Insufficient Activation: For C-Br and especially C-Cl couplings, ensure the catalyst system is active enough. Screen different bulky phosphine ligands if the initial choice is unsuccessful.
-
-
Loss of Selectivity:
-
If reaction at a less reactive site (e.g., C-Br during the C-I coupling) is observed, reduce the reaction temperature or catalyst loading. A less active catalyst, such as Pd(PPh₃)₄, is preferred for the initial step.
-
-
Protodeborylation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a pinacol ester of the boronic acid or minimizing the amount of water in the reaction can sometimes help.
-
Conclusion
The strategic, sequential Suzuki-Miyaura cross-coupling of 3-bromo-2-chloro-7-iodoquinoline is a powerful methodology for the synthesis of complex, polysubstituted quinoline derivatives. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, chemists can exploit the inherent reactivity differences of the C-I, C-Br, and C-Cl bonds to achieve high site-selectivity at each step. The protocols outlined in this guide provide a robust starting point for researchers to build upon in their pursuit of novel molecules for pharmaceutical and materials science applications.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336-6346. Available at: [Link]
-
Sarpong, R., & Liu, P. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(11), 3064-3078. Available at: [Link]
-
Ali, N. M., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-283. Available at: [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Patel, P., et al. (2020). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
International Journal of Scientific Research and Publications. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. IJSRP, 4(11). Available at: [Link]
-
Buchwald, S. L., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
Langer, P. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2011(13), 1789-1808. Available at: [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Available at: [Link]
-
Houk, K. N., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-5. Available at: [Link]
-
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Available at: [Link]
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Detailed experimental protocol for reactions involving 3-Bromo-2-chloro-7-iodoquinoline
An In-Depth Guide to the Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline
Introduction: Unlocking the Potential of a Tri-Halogenated Scaffold
3-Bromo-2-chloro-7-iodoquinoline is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its utility stems from the three distinct halogen atoms—iodine, bromine, and chlorine—each offering a unique handle for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for a programmed and controlled synthesis of complex molecular architectures.
The generally accepted order of reactivity for these halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2] This predictable hierarchy enables chemists to selectively functionalize one position while leaving the others intact for subsequent transformations. For instance, the highly labile carbon-iodine bond at the C-7 position is typically the first to react under mild Suzuki or Sonogashira coupling conditions. Following this, the carbon-bromine bond at C-3 can be targeted under slightly more forcing conditions. Finally, the more robust carbon-chlorine bond at C-2, which is also activated by the adjacent ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr) or be engaged in cross-coupling reactions using specialized, highly active catalyst systems.[3]
This guide provides detailed, field-proven protocols for the selective functionalization of 3-Bromo-2-chloro-7-iodoquinoline. It moves beyond simple procedural steps to explain the underlying principles and the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to adapt and troubleshoot these powerful synthetic methods.
Critical Safety Precautions
Working with halogenated aromatic compounds and organometallic reagents requires stringent safety measures. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents, solvents, or fine powders.[4][5]
-
Reagent Handling:
-
3-Bromo-2-chloro-7-iodoquinoline: May cause skin, eye, and respiratory irritation.[4] Avoid creating dust.
-
Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care.
-
Organoboronic Acids (Suzuki): Can be irritants.
-
Terminal Alkynes (Sonogashira): Often volatile and flammable.
-
Phosphine Ligands: Many are air-sensitive and pyrophoric. They are also toxic. Handle under an inert atmosphere (Nitrogen or Argon).
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Inorganic bases like potassium carbonate can be irritants.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional guidelines.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-7 Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6] The exceptional reactivity of the C-I bond allows for a highly selective coupling at the C-7 position of the quinoline core under relatively mild conditions.
Principle and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of a suitable base is critical for activating the boronic acid to facilitate the transmetalation step.[8]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
-
Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-chloro-7-iodoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the flask with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 7-aryl-3-bromo-2-chloroquinoline product.
Summary of Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[8][9] |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine (PPh₃) is a standard, effective ligand. Bulky, electron-rich ligands like SPhos can improve catalyst performance for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid, making it more nucleophilic for the transmetalation step. Cesium carbonate is often more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A polar, aprotic solvent is typically used. The addition of water can aid in dissolving the inorganic base and facilitating the reaction.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 2: Site-Selective Sonogashira Coupling at the C-7 Position
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, installing an alkyne moiety onto the quinoline scaffold.[11] This reaction is prized for its reliability and mild conditions. As with the Suzuki coupling, the C-I bond is the preferred site of reaction.
Principle and Mechanistic Insight
The Sonogashira reaction uniquely employs a dual-catalyst system.[12] The catalytic cycle involves a palladium catalyst, similar to the Suzuki reaction, and a copper(I) co-catalyst. The palladium cycle facilitates the reaction with the aryl halide, while the copper cycle activates the terminal alkyne, forming a copper(I) acetylide. This acetylide then participates in the transmetalation step with the palladium complex.[2] An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[12]
Caption: Workflow for a copper-co-catalyzed Sonogashira coupling.
Detailed Experimental Protocol
-
Reaction Assembly: To a Schlenk flask under an argon atmosphere, add 3-bromo-2-chloro-7-iodoquinoline (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 8 mL) and anhydrous, degassed tetrahydrofuran (THF, 4 mL) via cannula or syringe. Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).
-
Extraction: Wash the organic solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the amine and copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the 7-alkynyl-3-bromo-2-chloroquinoline.[13]
Summary of Sonogashira Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are common, commercially available, and effective catalysts for Sonogashira couplings.[2] |
| Copper(I) Source | CuI | The copper co-catalyst is essential for activating the terminal alkyne by forming a copper acetylide intermediate. |
| Base/Solvent | Et₃N, Diisopropylamine | The amine acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[12] |
| Solvent (optional) | THF, DMF | A co-solvent can be used to improve the solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at room temperature, highlighting its mild nature. Gentle heating can accelerate slower reactions. |
Protocol 3: Buchwald-Hartwig Amination at the C-3 or C-2 Position
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] After functionalizing the C-7 position, the C-3 (bromo) and C-2 (chloro) positions become targets. The C-Br bond is significantly more reactive than the C-Cl bond in cross-coupling, allowing for selective amination at C-3. Amination at C-2 requires more specialized, highly active catalyst systems.
Principle and Mechanistic Insight
This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base.[16] The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the catalytic species.[17] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine.[18]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (Targeting C-3 Bromine)
-
Reaction Assembly (Inert Atmosphere): In a glovebox or using Schlenk technique, add the 7-substituted-3-bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to a vial or Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can take between 4 and 24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a few drops of water. Dilute with ethyl acetate (20 mL) and pass the mixture through a short plug of Celite® to remove palladium black, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography to yield the desired 3-amino-7-substituted-2-chloroquinoline.
Summary of Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle Precatalysts | Precatalysts are often preferred as they generate the active Pd(0) species more cleanly and efficiently upon exposure to the base.[18] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential for high catalytic activity, enabling the coupling of less reactive halides and a broad range of amines.[17] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is the most common and effective for a wide range of substrates. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 90 - 120 °C | Higher temperatures are generally needed to overcome the activation barriers for C-Br (and especially C-Cl) bond cleavage and C-N bond formation. |
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the displacement of chloride by strong nucleophiles, a reaction that is orthogonal to the palladium-catalyzed processes at the other positions.
Principle and Mechanistic Insight
Nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The rate of reaction is dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge. The quinoline nitrogen is crucial for this stabilization. The reaction is often performed at elevated temperatures to overcome the energy barrier of disrupting the aromatic system.[20]
Caption: General workflow for a high-temperature SNAr reaction.
Detailed Experimental Protocol (Example with an Alkoxide)
-
Nucleophile Preparation: In a flask under nitrogen, dissolve sodium metal (1.5 mmol, 1.5 equiv) in the desired anhydrous alcohol (e.g., benzyl alcohol, 5 mL) to generate the sodium alkoxide in situ.
-
Reaction Assembly: To the alkoxide solution, add the 3-bromo-7-substituted-2-chloroquinoline (1.0 mmol, 1.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 120 °C in a sealed tube or with a reflux condenser.
-
Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the 2-alkoxy-3-bromo-7-substituted-quinoline.
Summary of SNAr Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Nucleophile | Alkoxides (RONa), Amines (RNH₂), Thiols (RSNa) | Strong nucleophiles are required to attack the electron-deficient C-2 position. |
| Solvent | DMSO, NMP, DMF, or neat reagent (e.g., alcohol) | A polar, aprotic, high-boiling point solvent is used to solubilize the reagents and achieve the necessary high temperatures. |
| Base | K₂CO₃, NaH (for alcohols/thiols) | A base may be needed to deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity. |
| Temperature | 100 - 180 °C | High thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent elimination of the chloride. |
References
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central, 4(5), 425–452. [Link]
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Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10831–10889. [Link]
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Chinchilla, R., & Nájera, C. (2007). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(15), 7549–7558. [Link]
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Katritzky, A. R., et al. (1991). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014–7044. [Link]
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Kumar, A. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 27, 2026, from [Link]
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Tšubrik, O., et al. (2004). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 45(34), 6395–6397. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 27, 2026, from [Link]
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Moon, M. P., et al. (1977). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 42(21), 3477–3483. [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Li, J. J. (2005). Palladium in Quinoline Synthesis. ScienceDirect. [Link]
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Hegedus, L. S. (1995). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
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El-Shafei, A. K., et al. (1983). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]
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LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
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Doubina, N. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]
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Fors, B. P., & Buchwald, S. L. (2010). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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de Vargas, E. B., & de Rossi, R. H. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic, sequential functionalization of the versatile building block, 3-bromo-2-chloro-7-iodoquinoline. By leveraging the inherent differences in reactivity of the three distinct halogen atoms, a variety of molecular scaffolds can be accessed in a controlled and regioselective manner. This document provides not only detailed experimental protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions but also the underlying mechanistic principles that govern these transformations.
Introduction: The Strategic Value of Polyhalogenated Quinolines
Polyhalogenated quinolines are powerful synthons in medicinal chemistry and materials science. The presence of multiple, differentially reactive halogen atoms allows for a programmed, stepwise introduction of diverse functionalities. The subject of this guide, 3-bromo-2-chloro-7-iodoquinoline, is a prime example of such a scaffold. The distinct electronic and steric environments of the iodine, bromine, and chlorine substituents enable a hierarchical approach to its chemical modification.
The typical order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[1] This well-established trend forms the cornerstone of our strategy for the selective functionalization of 3-bromo-2-chloro-7-iodoquinoline. We will first exploit the high reactivity of the C-I bond at the 7-position, followed by the functionalization of the C-Br bond at the 3-position, and finally, address the less reactive C-Cl bond at the 2-position.
The Hierarchical Functionalization Strategy
Our proposed strategy for the sequential functionalization of 3-bromo-2-chloro-7-iodoquinoline is outlined below. This approach allows for the introduction of three different substituents at the C-7, C-3, and C-2 positions.
Figure 1. A hierarchical strategy for the sequential functionalization of 3-bromo-2-chloro-7-iodoquinoline, exploiting the differential reactivity of the C-I, C-Br, and C-Cl bonds.
Step 1: Selective Functionalization of the C-7 Position (C-I Bond)
The carbon-iodine bond is the most labile in palladium-catalyzed cross-coupling reactions, making the C-7 position the ideal starting point for functionalization. Sonogashira and Suzuki-Miyaura couplings are excellent choices for this initial transformation.
Sonogashira Coupling at C-7
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4] For substrates with multiple halides, the reaction can be highly selective for the iodide.[2]
Protocol 1: Selective Sonogashira Coupling at the C-7 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 3-Bromo-2-chloro-7-iodoquinoline | 372.36 | 372 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-chloro-7-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Simplified catalytic cycles for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling at C-7
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1][5] This reaction is catalyzed by a palladium complex and requires a base.[6]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-7 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 3-Bromo-2-chloro-7-iodoquinoline | 372.36 | 372 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene/Water (4:1) | - | 10 mL | - | - |
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2-chloro-7-iodoquinoline and the arylboronic acid in the toluene/water mixture.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 90-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Step 2: Functionalization of the C-3 Position (C-Br Bond)
With the C-7 position functionalized, attention turns to the C-3 bromine. The C-Br bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond, allowing for selective functionalization. Suzuki-Miyaura and Buchwald-Hartwig amination are suitable reactions for this step.
Suzuki-Miyaura Coupling at C-3
Similar to the C-7 functionalization, a Suzuki-Miyaura coupling can be employed at the C-3 position. Harsher reaction conditions (e.g., higher temperature, stronger base, or more active catalyst) might be necessary compared to the C-I coupling.
Protocol 3: Suzuki-Miyaura Coupling at the C-3 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 7-Substituted-3-bromo-2-chloroquinoline | - | 1.0 mmol | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 mg | 3.0 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - | - |
Procedure:
-
Follow the general procedure for Protocol 2, substituting the starting material and adjusting the catalyst, base, and solvent system as indicated.
-
The reaction temperature may need to be increased to 100-110 °C to facilitate the reaction at the less reactive C-Br bond.
Buchwald-Hartwig Amination at C-3
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is highly effective for coupling aryl bromides with a wide range of amines.
Protocol 4: Buchwald-Hartwig Amination at the C-3 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 7-Substituted-3-bromo-2-chloroquinoline | - | 1.0 mmol | 1.0 | 1.0 |
| Amine | - | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.65 | 48 mg | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 7-substituted-3-bromo-2-chloroquinoline and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Figure 3. Catalytic cycle for the Buchwald-Hartwig amination.
Step 3: Functionalization of the C-2 Position (C-Cl Bond)
The C-2 chlorine is the least reactive of the three halogens in palladium-catalyzed cross-coupling reactions. Its functionalization often requires more forcing conditions or a different reaction mechanism, such as nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyridine ring of the quinoline scaffold facilitates SₙAr at the C-2 position.[9]
Nucleophilic Aromatic Substitution (SₙAr) at C-2
SₙAr reactions at the 2-position of quinolines are well-documented.[9] The reaction proceeds via a Meisenheimer complex and is favored by strong nucleophiles and electron-withdrawing groups on the ring.
Protocol 5: Nucleophilic Aromatic Substitution with an Amine at the C-2 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 2-Chloro-3,7-disubstituted-quinoline | - | 1.0 mmol | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.26 mL | 3.0 | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - | - |
Procedure:
-
To a sealed tube, add the 2-chloro-3,7-disubstituted-quinoline, the amine, and DIPEA in DMSO.
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination at C-2
For less reactive amines or when SₙAr fails, a Buchwald-Hartwig amination can be attempted at the C-2 position. This will likely require a highly active catalyst system and elevated temperatures due to the inertness of the C-Cl bond.
Protocol 6: Buchwald-Hartwig Amination at the C-2 Position
| Reagent | MW | Amount | Mmol | Equiv. |
| 2-Chloro-3,7-disubstituted-quinoline | - | 1.0 mmol | 1.0 | 1.0 |
| Amine | - | 1.2 mmol | 1.2 | 1.2 |
| G3-XPhos Palladacycle | 923.43 | 46 mg | 0.05 | 0.05 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 201 mg | 1.2 | 1.2 |
| 1,4-Dioxane, anhydrous | - | 10 mL | - | - |
Procedure:
-
Follow the general procedure for Protocol 4, using a highly active pre-catalyst such as the G3-XPhos Palladacycle and a strong, non-nucleophilic base like LiHMDS.
-
Higher reaction temperatures (e.g., 120-140 °C) may be required.
Conclusion
The strategic, sequential functionalization of 3-bromo-2-chloro-7-iodoquinoline offers a powerful and flexible approach to the synthesis of highly substituted quinoline derivatives. By understanding and exploiting the differential reactivity of the three halogen atoms, researchers can access a wide array of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of novel quinoline-based compounds.
References
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 8(1), 40–62. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
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Knochel, P., et al. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 13(10), 2658–2661. [Link]
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Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester. Reaction Chemistry & Engineering, 1(4), 439-444. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Recent Advances in Sonogashira Reactions. Chemical Reviews, 108(8), 3133–3165. [Link]
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Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances, 7(72), 46007–46013. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71–168. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ChemistryTalk. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 770–775. [Link]
-
Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(3), 1513–1518. [Link]
-
Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
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Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Slačanin, I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4084–4087. [Link]
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ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(14), 1842–1851. [Link]
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ResearchGate. (n.d.). Selective C─H functionalization of quinolines. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10694–10764. [Link]
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MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(11), 2537. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]
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MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2345. [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623–630. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Bromo-2-chloro-7-iodoquinoline
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Bromo-2-chloro-7-iodoquinoline in a biological matrix. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis. The methodology is designed to be robust and reliable, adhering to principles outlined in regulatory guidelines for bioanalytical method validation.
Introduction: The Rationale for a Dedicated Analytical Method
3-Bromo-2-chloro-7-iodoquinoline is a novel halogenated quinoline derivative with potential applications in pharmaceutical development. Its complex halogenation pattern presents unique challenges and opportunities for bioanalytical assessment. The presence of bromine, chlorine, and iodine atoms imparts significant hydrophobicity and a distinct isotopic signature, which can be leveraged for highly selective detection by mass spectrometry.[1][2] A validated LC-MS/MS method is crucial for accurately determining its concentration in biological matrices, which is a fundamental requirement for pharmacokinetic, pharmacodynamic, and toxicology studies.[3][4] This document provides a detailed protocol, explaining the scientific reasoning behind each step to ensure methodological transparency and reproducibility.
Foundational Principles: Analyte Characteristics and Method Strategy
The molecular structure of 3-Bromo-2-chloro-7-iodoquinoline dictates the analytical approach. Its key physicochemical properties are:
-
High Hydrophobicity: The aromatic quinoline core and multiple halogen substituents make the molecule nonpolar. This property strongly influences the choice of sample preparation and chromatographic conditions.[5][6] Hydrophobic interaction chromatography or reversed-phase chromatography are suitable separation techniques.[5][7]
-
Distinct Isotopic Pattern: The natural isotopic abundances of bromine (79Br/~50.7%, 81Br/~49.3%) and chlorine (35Cl/~75.8%, 37Cl/~24.2%) create a characteristic isotopic cluster for the molecular ion in the mass spectrum.[1][8][9] This signature is a powerful tool for confirming the analyte's identity.
-
Ionization Potential: The nitrogen atom in the quinoline ring is a primary site for protonation, making positive mode electrospray ionization (ESI) a suitable choice for generating precursor ions for MS/MS analysis.[10]
Our strategy is to employ a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][12]
Experimental Workflow: From Sample to Result
The overall analytical workflow is designed for efficiency and accuracy, minimizing sample handling and potential sources of error.
Caption: High-level workflow for the quantification of 3-Bromo-2-chloro-7-iodoquinoline.
Detailed Protocols
Materials and Reagents
-
3-Bromo-2-chloro-7-iodoquinoline analytical standard (purity ≥98%)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. For this method, we propose using Clioquinol, as it has been successfully used for a similar analyte.[10]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥98%)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins prior to LC-MS/MS analysis.[3][13]
Protocol:
-
To 50 µL of biological matrix (e.g., plasma), add 10 µL of Internal Standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute with 100 µL of ultrapure water to reduce the organic solvent concentration, ensuring compatibility with the initial mobile phase conditions and improving peak shape.
-
Cap the vial and place it in the autosampler for analysis.
LC-MS/MS System and Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.[14][15]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides excellent retention for hydrophobic molecules like the analyte.[16][17] A shorter column with a smaller particle size allows for faster analysis times and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength for hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is suitable for the column dimensions and ensures efficient separation. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient Elution | See Table 2 | A gradient is necessary to elute the highly hydrophobic analyte in a reasonable time with good peak shape. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen on the quinoline ring is readily protonated.[10] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temperature | 150 °C | Maintains the analyte in the gas phase without thermal degradation. |
| Desolvation Temperature | 400 °C | Facilitates efficient desolvation of the ESI droplets. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for sensitivity and stability. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification.[11] |
MRM Transition Optimization
The selection of precursor and product ions is critical for the selectivity of the MRM assay.[12][18] The exact mass of 3-Bromo-2-chloro-7-iodoquinoline (C9H4BrClIN) needs to be calculated to determine the precursor ion. Based on the most abundant isotopes (12C, 1H, 79Br, 35Cl, 127I, 14N), the monoisotopic mass is approximately 400.8 g/mol . The protonated molecule [M+H]+ will be the precursor ion. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Table 4: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Transition |
| 3-Bromo-2-chloro-7-iodoquinoline (Quantifier) | 401.8 | To be determined empirically | To be optimized | The most intense and stable product ion should be selected for quantification.[12] |
| 3-Bromo-2-chloro-7-iodoquinoline (Qualifier) | 401.8 | To be determined empirically | To be optimized | A second, distinct product ion is used for confirmation of analyte identity.[18] |
| Clioquinol (Internal Standard) | 305.8 | 178.9 | 39 | Based on a validated method for a similar compound.[10][17] |
Note: The optimal product ions and collision energies for 3-Bromo-2-chloro-7-iodoquinoline must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans at various collision energies.[19][20]
Method Validation
The developed method must be validated according to regulatory guidelines from agencies such as the FDA or EMA to ensure its reliability for bioanalytical applications.[21][22][23]
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be prepared with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | Assessed at four quality control (QC) levels: LLOQ, low, mid, and high.[24] | Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | Analysis of at least six different blank matrix samples. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |
Data Analysis and Quantification
The concentration of 3-Bromo-2-chloro-7-iodoquinoline in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against a calibration curve constructed using standards of known concentrations.[25]
Caption: Data analysis workflow for quantification.
Conclusion
This application note presents a comprehensive and scientifically grounded LC-MS/MS method for the quantification of 3-Bromo-2-chloro-7-iodoquinoline. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the outlined validation strategy, provide a robust framework for accurate and reliable bioanalysis. This method is well-suited for supporting drug development programs requiring precise measurement of this novel halogenated quinoline.
References
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Guide to achieving reliable quantitative LC-MS measurements. LGC.
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central.
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Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH.
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
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Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate.
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
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Hydrophobic Interaction Chromatography: Fundamentals and Applications in Biomedical Engineering. ResearchGate.
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QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Waters.
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect.
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A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
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Halogenated Organic Compounds. Spectroscopy Online.
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Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. ResearchGate.
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A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). ScienceDirect.
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Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent.
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A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor. Technology Networks.
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The Mechanics of Hydrophobic Interaction Chromatography: A Comprehensive Guide. Lab Manager.
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M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
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Mass spectrometry of halogen-containing organic compounds. ResearchGate.
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Prepping Small Molecules for Mass Spec. Biocompare.
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Hydrophobic Interaction Chromatography. YouTube.
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. NIH.
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mass spectra - the M+2 peak. Chemguide.
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Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. NIH.
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Skyline Small Molecule Method Development and CE Optimization. Skyline.
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate.
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
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Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
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Mass Spectroscopy - Halo-isotopes. YouTube.
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Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
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Quantifying Small Molecules by Mass Spectrometry. LCGC International.
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Liquid chromatography with triple-quadrupole or quadrupole-time of flight mass spectrometry for screening and confirmation of residues of pharmaceuticals in water. ResearchGate.
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
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Hydrophobic Interaction Chromatography. PubMed.
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Troubleshooting & Optimization
How to optimize reaction conditions for 3-Bromo-2-chloro-7-iodoquinoline couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-2-chloro-7-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, polyhalogenated building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to help you achieve your synthetic goals with higher yields, selectivity, and reproducibility.
Introduction: The Challenge of Selective Functionalization
3-Bromo-2-chloro-7-iodoquinoline is a valuable scaffold in drug discovery due to its three distinct halogen atoms, each offering a handle for sequential, site-selective functionalization. The primary challenge lies in controlling which C-X bond reacts. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their carbon-halogen bond dissociation energies: C-I > C-Br >> C-Cl.[1][2] This inherent reactivity difference is the key to unlocking the synthetic potential of this molecule, allowing for a stepwise approach to building molecular complexity. This guide will walk you through harnessing this selectivity.
Frequently Asked Questions (FAQs)
Part 1: Foundational Principles & Chemoselectivity
Q1: Which halogen should I target for my first coupling reaction?
You should almost always target the C-7 iodo group first. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making it the most reactive site for oxidative addition to a Pd(0) catalyst.[1] By using mild reaction conditions, you can achieve highly selective coupling at the C-7 position while leaving the bromo and chloro substituents untouched.
Q2: How can I achieve sequential coupling at all three positions?
A stepwise approach is necessary, exploiting the differential reactivity of the halogens. A typical strategy would be:
-
First Coupling (C-7): Target the C-I bond using standard Suzuki, Sonogashira, or Heck conditions optimized for aryl iodides.
-
Second Coupling (C-3): After functionalizing the C-7 position, the C-Br bond at the C-3 position becomes the next most reactive site. More forcing conditions (e.g., higher temperature, stronger base, or more active catalyst/ligand system) will be required compared to the first step.
-
Third Coupling (C-2): The C-Cl bond is the least reactive.[1][2] Coupling at this position often requires specialized, highly active catalysts, such as those employing bulky, electron-rich phosphine ligands, and more aggressive reaction conditions.
dot
Sources
Technical Support Center: Navigating Cross-Coupling Reactions with 3-Bromo-2-chloro-7-iodoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-7-iodoquinoline. This guide, prepared by a Senior Application Scientist, provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome challenges related to catalyst poisoning and regioselectivity in your cross-coupling reactions.
Understanding the Challenge: The Double-Edged Sword of a Polyhalogenated Quinoline
3-Bromo-2-chloro-7-iodoquinoline is a versatile building block in medicinal chemistry and materials science. However, its unique structure presents a dual challenge for catalyst performance. The presence of three different halogens (I, Br, Cl) offers opportunities for selective functionalization, but also introduces complexities in controlling the reaction. Furthermore, the quinoline nitrogen and the halogens themselves can act as potent catalyst poisons, leading to low yields and reaction failure.[1] This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with 3-Bromo-2-chloro-7-iodoquinoline failing or giving low yields?
A1: Low yields or reaction failure with this substrate are often due to catalyst poisoning. There are two primary culprits:
-
Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.
-
Halogen Poisoning: While halogens are the leaving groups in cross-coupling reactions, they can also act as catalyst poisons. Iodide, being a soft Lewis base, binds strongly to the soft palladium catalyst and can form inactive bridged palladium dimers.[2] This effect is more pronounced with iodides compared to bromides and chlorides.
Q2: How can I prevent the quinoline nitrogen from poisoning my catalyst?
A2: Several strategies can be employed:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sterically hinder the coordination of the quinoline nitrogen to the palladium center.[3][4][5] These ligands also promote the desired catalytic steps, such as oxidative addition and reductive elimination.[6]
-
Acidic Additives: In some cases, the addition of a mild Lewis acid or a protic acid can protonate the quinoline nitrogen, reducing its ability to coordinate to the palladium. However, this approach must be carefully optimized as it can interfere with other components of the reaction, such as the base.
Q3: What is the expected order of reactivity for the three halogens in 3-Bromo-2-chloro-7-iodoquinoline?
A3: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference can be exploited for selective functionalization.
Q4: Can I achieve selective coupling at the bromine or chlorine positions while the iodine is still present?
A4: Achieving selectivity for the less reactive halogens in the presence of a more reactive one is challenging but possible. It often requires careful tuning of the reaction conditions:
-
Ligand Choice: Certain ligands can favor the activation of C-Br or C-Cl bonds. For instance, using a less electron-rich ligand might decrease the rate of C-I bond activation, allowing for some reaction at the C-Br position.
-
Catalyst System: Some catalyst systems show divergent selectivity. For example, in a related system, Pd(PPh₃)₄ favored reaction at one position while Pd(dppf)Cl₂ favored another.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the activation energy barrier for the C-I bond cleavage is lower than for C-Br and C-Cl.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Catalyst poisoning by quinoline nitrogen. 2. Catalyst poisoning by iodide. 3. Inactive catalyst or poor quality reagents. 4. Insufficiently inert atmosphere. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[8][9] 2. Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). 3. Use a different palladium precursor (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂). 4. Ensure all reagents are pure and dry , and the solvent is rigorously degassed.[8] 5. Perform a thorough degassing of the reaction mixture (e.g., three freeze-pump-thaw cycles). |
| Mixture of products from reaction at multiple halogen sites | 1. Lack of regioselectivity under the chosen conditions. 2. Reaction temperature is too high, overcoming the selectivity barrier. | 1. Screen different ligands. Start with a highly selective ligand for C-I coupling (e.g., PPh₃) and then move to more sophisticated ligands if different selectivity is desired. 2. Lower the reaction temperature. Monitor the reaction progress over a longer period. 3. Use a milder base. This can sometimes influence the rate of the different catalytic cycles. |
| Significant formation of homocoupled product (e.g., from the boronic acid in a Suzuki coupling) | 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step. | 1. Improve degassing procedures. [8] 2. Ensure the base is appropriate for the reaction. For Suzuki couplings, the choice of base is critical for activating the boronic acid.[10] 3. Add a small amount of water to the reaction if using an anhydrous solvent, as this can facilitate the transmetalation step in Suzuki reactions.[8] |
| Dehalogenation of the starting material | 1. Presence of a hydrogen source (e.g., water, alcohol) and a suitable pathway for reductive dehalogenation. 2. Side reaction promoted by the catalyst/ligand system. | 1. Use a dry, aprotic solvent. 2. Change the ligand or the base. Some combinations are more prone to promoting dehalogenation. |
Experimental Protocols & Methodologies
Selective Sonogashira Coupling at the 7-Iodo Position
This protocol provides a starting point for the selective Sonogashira coupling of 3-Bromo-2-chloro-7-iodoquinoline with a terminal alkyne. The conditions are chosen to favor reaction at the most reactive C-I bond while minimizing catalyst poisoning.
Materials:
-
3-Bromo-2-chloro-7-iodoquinoline
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-chloro-7-iodoquinoline (1.0 eq).
-
Add Pd(PPh₃)₄ (0.02 - 0.05 eq) and CuI (0.04 - 0.10 eq).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the terminal alkyne (1.1 - 1.5 eq) followed by the amine base (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: While not the most robust ligand against nitrogen poisoning, it is often effective for the highly reactive C-I bond and less likely to promote reaction at the less reactive C-Br and C-Cl positions compared to more active catalyst systems.
-
CuI Co-catalyst: In the traditional Sonogashira reaction, CuI is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[11]
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HI generated during the reaction.
-
Anhydrous and Inert Conditions: Palladium(0) catalysts are sensitive to oxygen, and moisture can lead to unwanted side reactions.
Visualizing the Mechanisms of Catalyst Poisoning and Mitigation
Mechanism of Catalyst Poisoning by Quinoline Nitrogen
Caption: Coordination of the quinoline nitrogen to the Pd(0) center, leading to an inactive complex.
Mitigation of Nitrogen Poisoning with a Bulky Ligand
Caption: Bulky ligands sterically shield the palladium, preventing coordination of the quinoline nitrogen.
References
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-chloro-7-iodoquinoline
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-7-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on optimizing critical parameters like temperature and reaction time to ensure a successful and efficient experimental outcome.
Introduction: A Strategic Approach to a Complex Synthesis
Proposed Synthetic Pathway Overview
The recommended pathway involves the construction of the quinoline ring system, followed by the sequential modification of a key functional group to install the desired bromine atom at the 3-position.
Caption: Proposed three-step synthesis of 3-Bromo-2-chloro-7-iodoquinoline.
Step 1: Vilsmeier-Haack Reaction for 2-Chloro-7-iodoquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form 2-chloroquinoline-3-carbaldehydes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is typically biphasic in terms of temperature. The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be performed at low temperatures (0-5°C) to maintain control. After the addition of the 4-iodoacetanilide, the reaction mixture is heated. A common temperature range is 60-90°C for 7-10 hours.[2][3] However, for some substrates, temperatures as high as 120°C may be necessary to drive the reaction to completion.[2]
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting acetanilide and the appearance of the product spot. The product, being more polar, will have a lower Rf value.
Q3: Can I use a different starting material instead of 4-iodoaniline?
A3: It is highly recommended to start with 4-iodoaniline to ensure the iodine is correctly positioned at the 7-position of the quinoline ring. The cyclization mechanism of the Vilsmeier-Haack reaction on a para-substituted acetanilide will yield the desired 7-substituted quinoline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Reaction temperature is too low. 3. Reaction time is insufficient. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0-5°C with vigorous stirring. 2. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C) and monitor by TLC. 3. Extend the reaction time, checking the progress every 2-3 hours. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions like diformylation.[1] 2. The Vilsmeier reagent is too old or has degraded. | 1. Reduce the reaction temperature. It is better to run the reaction for a longer time at a slightly lower temperature for cleaner results. 2. Use freshly prepared Vilsmeier reagent or freshly distilled reagents (POCl₃ and DMF). |
| Difficult Product Isolation (Oily Product) | The product may not have fully precipitated or is impure. | 1. Ensure the reaction is completely quenched by pouring it onto a sufficient amount of crushed ice with stirring. 2. Wash the crude precipitate thoroughly with cold water to remove any remaining DMF or acidic residue. 3. Recrystallize the crude product from a suitable solvent like ethanol.[3] |
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
The conversion of the 3-formyl group to a carboxylic acid is a critical step. A mild and selective oxidizing agent is required to avoid reactions with the halogen substituents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for this step?
A1: A reliable method for the oxidation of 2-chloroquinoline-3-carbaldehyde to its corresponding carboxylic acid is the use of silver nitrate in the presence of sodium hydroxide. This method is generally mild and should not affect the chloro and iodo substituents.
Q2: How can I optimize the temperature for this oxidation?
A2: This oxidation is typically performed at room temperature to maintain selectivity and avoid degradation. If the reaction is sluggish, gentle heating to 40-50°C can be attempted, but careful monitoring by TLC is essential to check for any byproduct formation.
Q3: Is the iodo-substituent stable under these oxidative conditions?
A3: The carbon-iodine bond on an aromatic ring is generally stable to mild oxidizing conditions like those described. The primary site of reaction will be the much more reactive aldehyde group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. | 1. Use a slight excess (1.1-1.2 equivalents) of silver nitrate. 2. Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Monitor by TLC until the starting aldehyde is consumed. |
| Product is Difficult to Purify | The product may be contaminated with silver salts. | 1. After acidification to precipitate the carboxylic acid, ensure the solid is thoroughly washed with deionized water to remove any inorganic salts. 2. The crude product can be redissolved in a dilute base (like NaHCO₃), filtered to remove insoluble impurities, and then re-precipitated with acid. |
Step 3: Hunsdiecker-type Bromodecarboxylation
This final step involves the replacement of the carboxylic acid group with a bromine atom. The classic Hunsdiecker reaction involves the use of a silver salt of the carboxylic acid with elemental bromine.[4][5] Modern variations may offer milder conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in the Hunsdiecker reaction?
A1: The most critical parameters are the complete dryness of the silver carboxylate salt and the solvent (typically carbon tetrachloride, though safer alternatives should be considered). The reaction is sensitive to moisture. The reaction is often initiated by heating.[5]
Q2: Are there any common side reactions to be aware of?
A2: Yes, a potential side reaction for aromatic substrates is electrophilic bromination on the quinoline ring, especially if the ring is electron-rich.[5] While the 2-chloro and 7-iodo groups are deactivating, it is still a possibility. Running the reaction in the dark can minimize radical side reactions.
Q3: Can I use a more modern, non-silver-based method?
A3: Yes, modifications of the Hunsdiecker reaction, such as using N-Bromosuccinimide (NBS) in the presence of a catalyst, can be effective and avoid the need to prepare the dry silver salt.[4] This is often a more practical approach in a modern lab setting.
Troubleshooting Guide
Caption: Troubleshooting workflow for the Bromodecarboxylation step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Bromo Product | 1. Presence of moisture, which hydrolyzes the acyl hypobromite intermediate. 2. The silver salt was not properly formed. 3. Insufficient reaction temperature/time. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the silver carboxylate salt under high vacuum. 2. Confirm the formation of the silver salt by checking its insolubility in water. 3. Gently reflux the reaction mixture and monitor by TLC. |
| Formation of Ring-Brominated Byproducts | The reaction conditions are too harsh, leading to electrophilic aromatic substitution. | 1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS instead of elemental bromine. 3. Conduct the reaction in the absence of light to minimize radical chain reactions that could lead to side products. |
| Recovery of Starting Carboxylic Acid | The reaction did not initiate. | 1. Ensure the bromine is added to a well-stirred suspension of the silver salt. 2. A small amount of a radical initiator (like AIBN) can sometimes be used in modified Hunsdiecker reactions, but this should be approached with caution and based on literature for similar substrates. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde
-
Acetylation of 4-iodoaniline: To a stirred solution of 4-iodoaniline in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride dropwise at room temperature. Stir for 1-2 hours. Pour the reaction mixture into cold water to precipitate the 4-iodoacetanilide. Filter, wash with water, and dry.
-
Vilsmeier-Haack Reaction: In a three-neck flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.[3]
-
After the addition is complete, add the 4-iodoacetanilide portion-wise to the Vilsmeier reagent.
-
Once the addition is complete, heat the reaction mixture to 80-90°C and maintain for 7-10 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 2-Chloro-7-iodoquinoline-3-carboxylic acid
-
Dissolve the 2-chloro-7-iodoquinoline-3-carbaldehyde in a suitable solvent mixture (e.g., aqueous ethanol).
-
Add a solution of sodium hydroxide, followed by the portion-wise addition of silver nitrate.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting aldehyde.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Synthesis of 3-Bromo-2-chloro-7-iodoquinoline (Hunsdiecker Reaction)
-
Preparation of the Silver Salt: Dissolve the 2-chloro-7-iodoquinoline-3-carboxylic acid in hot water containing a stoichiometric amount of sodium hydroxide. Add a solution of silver nitrate to precipitate the silver carboxylate. Filter the salt, wash with water and then acetone, and dry thoroughly under high vacuum in the dark.[5]
-
Bromodecarboxylation: Suspend the dry silver salt in an anhydrous solvent (e.g., carbon tetrachloride).
-
Add a stoichiometric amount of dry bromine dropwise to the suspension with stirring.
-
Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO₂ evolution). Monitor by TLC.
-
Cool the reaction mixture, filter off the silver bromide, and wash the filtrate with a sodium thiosulfate solution to remove excess bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Parameter | Step 1: Vilsmeier-Haack | Step 2: Oxidation | Step 3: Hunsdiecker |
| Temperature | 0-5°C (reagent prep), then 80-90°C | Room Temperature (20-25°C) | Reflux (solvent dependent) |
| Typical Time | 7-10 hours | 12-24 hours | 2-6 hours |
| Key Reagents | POCl₃, DMF | AgNO₃, NaOH | Ag(I) salt, Br₂ (or NBS) |
| Monitoring | TLC (disappearance of acetanilide) | TLC (disappearance of aldehyde) | TLC (formation of bromo-product) |
References
-
El-Sayed, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(5), 244-287. Available at: [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Available at: [Link]
-
Siddappa, B., & Joy, M. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 325-341. Available at: [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-18. Available at: [Link]
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Pototsky, V. A., & Gevorgyan, V. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(21), 12027-12154. Available at: [Link]
-
Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 115-187. Available at: [Link]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]
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Validation & Comparative
Unambiguous Structural Verification of 3-Bromo-2-chloro-7-iodoquinoline: A Comparative Guide to 2D NMR-Based Validation
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of complex heterocyclic compounds, such as polysubstituted quinolines, this task can be particularly challenging due to the potential for isomeric ambiguity. This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and indispensable tool for the structural validation of 3-Bromo-2-chloro-7-iodoquinoline. We will explore the causality behind experimental choices and present supporting data to demonstrate the self-validating nature of a comprehensive 2D NMR approach.
The Challenge of Polysubstituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple halogen substituents, as in 3-Bromo-2-chloro-7-iodoquinoline, creates a complex electronic environment, influencing the chemical shifts of the remaining protons and carbons in a non-intuitive manner. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be ambiguous, with overlapping signals and complex coupling patterns that defy straightforward interpretation. This is where the power of 2D NMR comes to the forefront, allowing for the unambiguous assignment of each proton and carbon, and thus, irrefutable confirmation of the compound's constitution.
A Multi-pronged Approach to Structural Elucidation: COSY, HSQC, and HMBC
To achieve complete and unambiguous structural validation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the primary tool for establishing the connectivity of protons within a spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[2] This is crucial for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[1][3] This is invaluable for connecting different spin systems and for identifying quaternary (non-protonated) carbons.
The logical workflow for utilizing these techniques is to first identify the proton spin systems using COSY, then attach these protons to their respective carbons using HSQC, and finally, piece together the molecular fragments and identify quaternary carbons using HMBC.
Caption: Logical connections from 2D NMR data to structural validation.
Comparative Analysis: Why 2D NMR is Superior to Alternative Methods
While other analytical techniques can provide valuable information, they often lack the definitive structural detail offered by 2D NMR.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest the presence of the expected atoms. However, MS cannot distinguish between isomers. For example, 2-Bromo-3-chloro-7-iodoquinoline would have the same molecular weight.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule but provides limited information about the overall connectivity and substitution pattern of the quinoline core.
-
X-ray Crystallography: While providing the ultimate proof of structure, it is contingent on the ability to grow a suitable single crystal, which is not always feasible. 2D NMR, on the other hand, provides a definitive structural proof in solution.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. Available at: [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. Available at: [Link]
-
Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA. Available at: [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. B-MRS. Available at: [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]
-
Copies of 1H and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2-chloro-7-iodoquinoline
A Proactive Safety Framework for Handling 3-Bromo-2-chloro-7-iodoquinoline
Hazard Profile: A Synthesis of Known Risks
The quinoline backbone, particularly when substituted with multiple halogens (bromine, chlorine, iodine), presents a complex toxicological profile. Based on data from compounds like 3-Bromo-2-chloroquinoline and 3-Bromo-7-chloroquinoline, we can anticipate the following primary hazards for 3-Bromo-2-chloro-7-iodoquinoline.[1][2]
-
Skin Irritation (H315): Halogenated aromatic compounds are known to cause moderate to severe skin irritation upon contact.[1][3]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][3][4]
-
Respiratory Tract Irritation (H335): Inhalation of the dust or aerosols can irritate the nose, throat, and lungs.[1][3][4]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2]
Furthermore, the parent quinoline structure is cited as a suspected mutagen and carcinogen, demanding that handling procedures are designed to minimize any potential for exposure with extreme caution.[5][6]
Table 1: GHS Hazard Summary of Analogous Quinolines
| Hazard Statement | GHS Code | Representative Analogous Compound(s) |
| Causes skin irritation | H315 | 3-Bromo-2-chloroquinoline, 2-Bromoquinoline |
| Causes serious eye irritation | H319 | 3-Bromo-2-chloroquinoline, 2-Bromoquinoline |
| May cause respiratory irritation | H335 | 3-Bromo-2-chloroquinoline, 4,7-Dichloroquinoline |
| Harmful if swallowed | H302 | 3-Bromo-7-chloroquinoline |
The Hierarchy of Controls: Engineering First
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the preceding layers of safety, starting with robust engineering controls.
Primary Engineering Control: Chemical Fume Hood All handling of 3-Bromo-2-chloro-7-iodoquinoline, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical exhaust ventilation to capture and remove dust, aerosols, and vapors at the source, offering the highest level of respiratory protection.[8] Ensure the sash is positioned as low as practicable during all manipulations.
Personal Protective Equipment: Your Essential Barrier
The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following represents the minimum required ensemble for handling 3-Bromo-2-chloro-7-iodoquinoline.
Eye and Face Protection
Standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly sealed chemical splash goggles that conform to the ANSI Z87.1 (US) or EN 166 (EU) standards.[9]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing or aerosol generation (e.g., during transfers or when working with larger quantities).[9]
Skin and Body Protection
-
Gloves: Chemically resistant gloves are mandatory.[10]
-
Material: Nitrile gloves are a suitable initial choice. Always consult the glove manufacturer’s resistance guide for specific chemical compatibility if dissolving the compound in a solvent.
-
Practice: Double-gloving is strongly recommended. The outer glove can be removed immediately after a task or suspected contamination, leaving the inner glove as a clean barrier.[11] Never wear compromised gloves. Inspect for tears or pinholes before each use and change them frequently (e.g., every 30-60 minutes) or immediately upon contamination.[10]
-
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required. A coat with elastic or knit cuffs is preferable to prevent gaps at the wrist. This should be worn over full-length pants.[10]
-
Footwear: Closed-toe, closed-heel shoes constructed of a durable material must be worn at all times in the laboratory.[10]
Respiratory Protection
While the fume hood is the primary control, supplementary respiratory protection may be necessary.
-
For Solid Particulates: If there is any risk of dust generation outside of a fume hood (a scenario to be avoided), a NIOSH-approved N95 respirator is the minimum requirement.
-
Usage: All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[3]
Operational Plan: A Step-by-Step Workflow
A methodical approach is critical to minimizing exposure.
Step 1: Pre-Handling Area Preparation
-
Verify that the chemical fume hood is operational and the certification is current.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste container) inside the fume hood to minimize traffic in and out of the containment area.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.[7]
Step 2: Donning PPE
-
Don your lab coat, ensuring it is fully buttoned.
-
Don inner gloves.
-
Don outer gloves, pulling the cuffs over the sleeves of your lab coat.
-
Don chemical splash goggles and, if required, a face shield.
Step 3: Handling the Compound
-
Carefully open the container inside the fume hood. Avoid creating puffs of airborne dust.
-
Use a dedicated spatula to weigh the desired amount of 3-Bromo-2-chloro-7-iodoquinoline onto a weigh boat or directly into your reaction vessel.
-
Securely close the primary container.
-
Proceed with your experimental procedure (e.g., dissolution, reaction setup) within the fume hood.
Step 4: Post-Handling Decontamination
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Carefully wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated halogenated organic solid waste container.[12]
Step 5: Doffing PPE
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove inner gloves and dispose of them.
Disposal Plan: Segregation is Key
As a multi-halogenated organic compound, 3-Bromo-2-chloro-7-iodoquinoline and any materials contaminated with it require specific disposal procedures. Improper disposal poses a significant environmental risk and regulatory violation.
-
Waste Segregation: All waste (solid and liquid) must be collected in a container designated for Halogenated Organic Waste .[14][15][16] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][16]
-
Container Management:
-
The waste container must be made of a compatible material and kept securely closed at all times, except when adding waste.[12][17]
-
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents (e.g., "Waste 3-Bromo-2-chloro-7-iodoquinoline, contaminated gloves, paper towels").[12]
-
-
Prohibited Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[15][17]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department for incineration at a licensed hazardous waste facility.[1]
Diagram 1: Safe Handling Workflow
This diagram outlines the critical steps and decision points for safely handling 3-Bromo-2-chloro-7-iodoquinoline.
Caption: Workflow for handling 3-Bromo-2-chloro-7-iodoquinoline.
References
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). IBERTEST. Retrieved from [Link]
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Hazardous Waste Segregation. University of Wisconsin-Madison. Retrieved from [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
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Quinoline - SAFETY DATA SHEET. PENTA. Retrieved from [Link]
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Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from [Link]
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Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Retrieved from [Link]
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Retrieved from [Link]
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SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals Ltd. Retrieved from [Link]
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Personal Protective Equipment. US Environmental Protection Agency (EPA). Retrieved from [Link]
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SAFETY DATA SHEET BROMICIDE® GRANULES (US). Albemarle Water Solutions. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
